

# **Application Notes and Protocols for Carbomer 934 in Ophthalmic Gel Formulations**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Carbomer 934, a high molecular weight polymer of acrylic acid, is a well-established excipient in the pharmaceutical industry, particularly valued for its use in ophthalmic gel formulations. Its unique properties, including high viscosity at low concentrations, shear-thinning rheology, and mucoadhesive characteristics, make it an ideal candidate for prolonging the residence time of ophthalmic drugs on the ocular surface, thereby enhancing bioavailability and therapeutic efficacy. These application notes provide detailed information and standardized protocols for researchers and formulation scientists working with Carbomer 934 in the development of ophthalmic drug delivery systems.

**Carbomer 934** is a synthetic, high molecular weight, cross-linked polymer of acrylic acid.[1] In its dry, powdered form, the polymer chains are tightly coiled. Upon dispersion in water and neutralization with a suitable base (e.g., sodium hydroxide or triethanolamine), the acidic carboxyl groups ionize, leading to electrostatic repulsion between the charged polymer chains. This causes the polymer to uncoil and swell, resulting in a significant increase in viscosity and the formation of a clear gel.[1] This pH-dependent thickening is a key characteristic of **Carbomer 934**.[1]

## **Physicochemical and Pharmaceutical Properties**



**Carbomer 934** possesses several key properties that make it highly suitable for ophthalmic gel formulations:

- Rheological Properties: Carbomer 934 gels exhibit pseudoplastic (shear-thinning) behavior.
  [2] This means that the gel has a high viscosity at rest, which prevents it from being easily cleared from the eye by blinking. However, upon blinking (which induces shear stress), the viscosity decreases, allowing for comfortable spreading across the ocular surface. This shear-thinning nature is crucial for patient comfort and acceptance. The viscosity of Carbomer 934 gels is dependent on the polymer concentration and the pH of the formulation.[1]
- Mucoadhesive Properties: Carbomer 934 demonstrates excellent mucoadhesive properties, allowing it to adhere to the mucin layer of the tear film.[3][4] This adhesion prolongs the contact time of the formulation with the corneal surface, leading to increased drug absorption and a more sustained therapeutic effect.[5] This property is particularly beneficial for treating chronic eye conditions that require long-term drug delivery.
- Drug Release Kinetics: Ophthalmic gels formulated with Carbomer 934 can provide
  controlled or sustained drug release. The release mechanism is often governed by a
  combination of diffusion and erosion of the polymer matrix.[6] Studies have shown that drug
  release from Carbomer 934 matrices can follow first-order or zero-order kinetics, indicating
  a predictable and sustained release profile.[2][3][7]
- Safety and Biocompatibility: **Carbomer 934** is generally considered a safe and non-irritating material for ophthalmic use.[8] However, unpreserved **Carbomer 934** has been shown to be less cytotoxic than preserved formulations.[9][10] It is important to consider the potential for irritation, especially at higher concentrations.[1]

## **Data Presentation**

The following tables summarize quantitative data for **Carbomer 934** in ophthalmic gel formulations, providing a basis for comparison and formulation development.

Table 1: Rheological Properties of **Carbomer 934** Gels



| Carbomer<br>934<br>Concentrati<br>on (% w/w) | Neutralizing<br>Agent | рН            | Viscosity<br>(cP) at low<br>shear rate  | Viscosity<br>(cP) at high<br>shear rate    | Reference |
|----------------------------------------------|-----------------------|---------------|-----------------------------------------|--------------------------------------------|-----------|
| 0.2                                          | Triethanolami<br>ne   | 7.0           | ~5,000 -<br>15,000                      | Decreases<br>significantly                 | [11]      |
| 0.4                                          | Triethanolami<br>ne   | 7.0           | ~20,000 -<br>40,000                     | Decreases<br>significantly                 | [11]      |
| 0.5                                          | Sodium<br>Hydroxide   | 7.3           | ~35,000 -<br>55,000                     | Decreases<br>significantly                 | [4]       |
| 1.0                                          | Not Specified         | Not Specified | Viscosity<br>coefficient of<br>4.6 Pa·s | Shear-<br>thinning<br>behavior<br>observed | [2]       |

Table 2: Mucoadhesive Properties of Carbomer 934 Gels



| Carbomer<br>934<br>Concentrati<br>on (% w/w) | Test<br>Method      | Substrate                   | Peak<br>Adhesion<br>Force (N)                           | Work of<br>Adhesion<br>(N·mm)                             | Reference |
|----------------------------------------------|---------------------|-----------------------------|---------------------------------------------------------|-----------------------------------------------------------|-----------|
| 1.0                                          | Tensile Test        | Bovine<br>Corneal<br>Tissue | 0.067                                                   | 0.205                                                     | [2]       |
| Not Specified                                | Texture<br>Analyzer | Porcine<br>Mucin            | Variable<br>depending on<br>test<br>parameters          | Variable<br>depending on<br>test<br>parameters            | [6]       |
| 2.0                                          | Tensile Test        | Porcine<br>Nasal<br>Mucosa  | Dependent<br>on withdrawal<br>speed and<br>contact time | More applicable than fracture strength for interpretation | [12]      |

Table 3: In Vitro Drug Release from Carbomer 934 Gels



| Drug               | Carbomer<br>934<br>Concentr<br>ation (%<br>w/w) | Release<br>Medium              | Time<br>(hours)  | Cumulati<br>ve<br>Release<br>(%) | Release<br>Kinetics            | Referenc<br>e |
|--------------------|-------------------------------------------------|--------------------------------|------------------|----------------------------------|--------------------------------|---------------|
| Cysteamin<br>e     | 1.0                                             | Simulated<br>Lacrimal<br>Fluid | Not<br>Specified | Not<br>Specified                 | First-order                    | [2]           |
| Theophyllin<br>e   | 10                                              | Not<br>Specified               | 4                | 45.5                             | Anomalous<br>(non-<br>Fickian) | [13]          |
| Theophyllin<br>e   | 30                                              | Not<br>Specified               | 4                | 33.6                             | Anomalous<br>(non-<br>Fickian) | [13]          |
| Theophyllin<br>e   | 50                                              | Not<br>Specified               | 4                | 24.3                             | Anomalous<br>(non-<br>Fickian) | [13]          |
| Timolol<br>Maleate | Not<br>Specified                                | Not<br>Specified               | 24               | Sustained release observed       | Zero-order                     | [3][7]        |

## **Experimental Protocols**

Detailed methodologies for key experiments in the evaluation of **Carbomer 934** ophthalmic gels are provided below.

# Protocol 1: Preparation of Carbomer 934 Ophthalmic Gel (1% w/w)

Objective: To prepare a sterile 1% (w/w) Carbomer 934 ophthalmic gel.

Materials:

• Carbomer 934 powder



- Purified water (sterile, for injection)
- Sodium Hydroxide (NaOH) or Triethanolamine (TEA) for neutralization
- Active Pharmaceutical Ingredient (API)
- Tonicity adjusting agent (e.g., Sodium Chloride)
- Preservative (if required, e.g., Benzalkonium Chloride)
- · Sterile containers

#### Equipment:

- Analytical balance
- Magnetic stirrer and stir bar
- pH meter
- Autoclave
- Laminar flow hood

- Dispersion: In a sterile beaker under a laminar flow hood, slowly disperse the required amount of **Carbomer 934** powder into vigorously stirred sterile purified water. Continue stirring until a uniform, lump-free dispersion is obtained.[1]
- Hydration: Cover the beaker and allow the dispersion to hydrate for at least 2-4 hours, or overnight, to ensure complete swelling of the polymer.
- Addition of other ingredients: If applicable, dissolve the API, tonicity adjusting agent, and
  preservative in a small amount of purified water and add it to the hydrated Carbomer 934
  dispersion with gentle stirring.



- Neutralization: Slowly add a 1M solution of NaOH or TEA dropwise to the dispersion while continuously monitoring the pH. Continue adding the neutralizing agent until a pH of 7.0-7.4 is achieved. A significant increase in viscosity will be observed as the gel forms.[1]
- Final Volume Adjustment: Add sterile purified water to reach the final desired weight of the formulation and mix gently to ensure homogeneity.
- Sterilization: If the API and other excipients are heat-stable, the final gel can be sterilized by autoclaving. Otherwise, the gel should be prepared aseptically using sterile components.
- Packaging: Aseptically fill the sterile gel into appropriate sterile ophthalmic containers.

## Protocol 2: Viscosity Measurement of Carbomer 934 Ophthalmic Gel

Objective: To determine the viscosity of the **Carbomer 934** ophthalmic gel at different shear rates.

#### Equipment:

- Rotational viscometer (e.g., Brookfield or cone-and-plate rheometer)
- Appropriate spindle or cone
- Temperature-controlled water bath

- Sample Preparation: Place a sufficient amount of the gel into the viscometer sample cup, ensuring no air bubbles are trapped.
- Equilibration: Allow the sample to equilibrate to a physiologically relevant temperature, typically 34-35°C, using the water bath.[2]
- Measurement:
  - Begin the measurement at a low shear rate (e.g.,  $0.1 \text{ s}^{-1}$ ) and gradually increase the shear rate to a high value (e.g.,  $100 \text{ s}^{-1}$ ).



- Record the viscosity reading at each shear rate after the reading has stabilized.
- To assess shear-thinning behavior, plot viscosity as a function of shear rate.

## **Protocol 3: In Vitro Mucoadhesion Testing**

Objective: To quantify the mucoadhesive strength of the Carbomer 934 ophthalmic gel.

#### Equipment:

- Texture analyzer or a modified tensiometer
- Mucosal tissue (e.g., porcine cornea or a mucin disc)
- Temperature-controlled chamber

- Tissue Preparation: Freshly excised porcine cornea is mounted on a holder. Alternatively, a mucin disc can be prepared by compressing mucin powder.
- Sample Application: A precise amount of the Carbomer 934 gel is applied to the probe of the texture analyzer.
- Measurement:
  - The probe with the gel is lowered onto the mucosal tissue at a controlled speed.
  - A defined contact force is applied for a specific duration (e.g., 0.5 N for 60 seconds) to allow for interaction between the gel and the mucosa.[12]
  - The probe is then withdrawn at a constant speed (e.g., 0.1 mm/s).[12]
  - The force required to detach the gel from the mucosa is measured as a function of displacement.
- Data Analysis: The peak detachment force (mucoadhesive strength) and the total work of adhesion (calculated from the area under the force-distance curve) are determined.



# Protocol 4: In Vitro Drug Release Study using Franz Diffusion Cell

Objective: To evaluate the in vitro release profile of the API from the **Carbomer 934** ophthalmic gel.

#### Equipment:

- Franz diffusion cell apparatus
- Synthetic membrane (e.g., cellulose acetate or polysulfone) with a defined pore size
- Receptor medium (e.g., simulated tear fluid)
- Magnetic stirrer
- Analytical method for drug quantification (e.g., HPLC or UV-Vis spectrophotometry)

- Membrane Preparation: The synthetic membrane is soaked in the receptor medium for at least 30 minutes before use.
- · Apparatus Setup:
  - The Franz diffusion cell is assembled with the membrane placed between the donor and receptor compartments.
  - The receptor compartment is filled with a known volume of pre-warmed (34-35°C) receptor medium and stirred continuously.
- Sample Application: A precise amount of the Carbomer 934 gel is placed onto the membrane in the donor compartment.
- Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), a small aliquot of the receptor medium is withdrawn for analysis. An equal volume of fresh, prewarmed receptor medium is immediately added to maintain a constant volume.



- Drug Quantification: The concentration of the API in each sample is determined using a validated analytical method.
- Data Analysis: The cumulative amount of drug released is plotted against time to generate the drug release profile. The release kinetics can be determined by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).[2][6]

## **Visualizations**

The following diagrams illustrate key concepts related to **Carbomer 934** in ophthalmic formulations.



Click to download full resolution via product page

Caption: Logical relationship of Carbomer 934 properties to ophthalmic benefits.





Click to download full resolution via product page

Caption: Experimental workflow for developing Carbomer 934 ophthalmic gels.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Drug release from Carbomer 934 matrices PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro release testing method development for ophthalmic ointments PMC [pmc.ncbi.nlm.nih.gov]
- 3. aurigaresearch.com [aurigaresearch.com]
- 4. ijlret.com [ijlret.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessing Mucoadhesion in Polymer Gels: The Effect of Method Type and Instrument Variables PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and Ex Vivo Correlation of Drug Release from Ophthalmic Ointments PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. ijcrt.org [ijcrt.org]
- 10. Muco-Adhesion Testing | Vici Health Sciences [vicihealthsciences.com]
- 11. monash.edu [monash.edu]
- 12. researchgate.net [researchgate.net]
- 13. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Carbomer 934 in Ophthalmic Gel Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3432583#carbomer-934-in-ophthalmic-gel-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com